molecular formula C12H24N2O B13528965 N-(Piperidin-4-YL)-N-propylbutanamide

N-(Piperidin-4-YL)-N-propylbutanamide

Cat. No.: B13528965
M. Wt: 212.33 g/mol
InChI Key: XLKMUYNGXXMWKY-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)-N-propylbutanamide is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a secondary amide group (N-propylbutanamide). Piperidine derivatives are widely studied for their roles in drug discovery due to their ability to modulate central nervous system (CNS) targets, enzyme inhibition, or receptor binding . The compound’s molecular formula is inferred as C₁₂H₂₄N₂O, with a molecular weight of 212.33 g/mol.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-piperidin-4-yl-N-propylbutanamide

InChI

InChI=1S/C12H24N2O/c1-3-5-12(15)14(10-4-2)11-6-8-13-9-7-11/h11,13H,3-10H2,1-2H3

InChI Key

XLKMUYNGXXMWKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCC)C1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-YL)-N-propylbutanamide typically involves the reaction of piperidine derivatives with butanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)-N-propylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidin-4-YL)-N-propylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)-N-propylbutanamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The comparison focuses on structurally analogous piperidine-based amides, emphasizing substituent variations and their implications for physicochemical properties and applications.

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituents on Piperidine Amide Group Key Applications
N-(Piperidin-4-YL)-N-propylbutanamide Not available C₁₂H₂₄N₂O None N-propylbutanamide Assumed pharmaceutical intermediate
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 61086-18-8 C₁₆H₂₄N₂O₂ 4-Methoxymethyl N-phenylpropanamide Pharmaceutical intermediate
N-Phenylpiperidine-4-carboxamide 36476-84-7 C₁₂H₁₆N₂O None N-phenylcarboxamide Analgesic research

Key Findings:

The N-phenylpropanamide group in the methoxymethyl analog (CAS 61086-18-8) introduces aromaticity, which could enhance binding affinity to hydrophobic enzyme pockets, unlike the aliphatic propylbutanamide group in the target compound.

Bioactivity and Applications :

  • N-Phenylpiperidine-4-carboxamide (CAS 36476-84-7) demonstrates analgesic properties in preclinical studies, attributed to its phenylcarboxamide moiety’s interaction with opioid receptors . By contrast, the absence of aromatic groups in this compound may limit such receptor engagement but improve solubility.

Synthetic Utility :

  • The methoxymethyl analog (CAS 61086-18-8) is explicitly classified as a pharmaceutical intermediate, suggesting its role in synthesizing CNS-active drugs. The target compound’s simpler structure may streamline synthesis but reduce versatility in derivatization .

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